E-1,6-Undecadiene

Catalog No.
S15061070
CAS No.
71309-05-2
M.F
C11H20
M. Wt
152.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E-1,6-Undecadiene

CAS Number

71309-05-2

Product Name

E-1,6-Undecadiene

IUPAC Name

(6E)-undeca-1,6-diene

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,10-11H,1,4-9H2,2H3/b11-10+

InChI Key

GUUVOMIEMHFZCY-ZHACJKMWSA-N

Canonical SMILES

CCCCC=CCCCC=C

Isomeric SMILES

CCCC/C=C/CCCC=C

E-1,6-Undecadiene is a linear diene with the chemical formula C11H20\text{C}_{11}\text{H}_{20}. As a member of the undecadiene family, it features a conjugated double bond system, specifically at the first and sixth carbon atoms, which gives it unique chemical properties. The "E" configuration indicates that the substituents on the double bonds are on opposite sides, contributing to its stability and reactivity. This compound is typically a colorless liquid with a characteristic odor and is used in various chemical syntheses.

  • Addition Reactions: Due to its double bonds, E-1,6-undecadiene readily undergoes electrophilic addition reactions. For example, it can react with hydrogen halides to form haloalkenes.
  • Polymerization: The compound can undergo polymerization to form polyolefins, which are significant in the production of plastics.
  • Oxidation: E-1,6-undecadiene can be oxidized to form various products, including alcohols and ketones, depending on the conditions used.
  • Hydrogenation: This diene can be hydrogenated in the presence of catalysts to yield undecane, a saturated hydrocarbon.
  • Stereoselective Reactions: It has been used as a precursor in stereoselective syntheses, such as the production of E-5-decen-1-ol, which is important in pheromone synthesis for certain insects .

E-1,6-Undecadiene exhibits notable biological activities. It has been identified as a component in the chemical communication systems of certain insects, acting as a sex pheromone attractant. This suggests potential applications in pest control by disrupting mating patterns through synthetic analogs of this compound. Additionally, its derivatives may possess antimicrobial properties, although further research is needed to fully elucidate these effects.

Several methods exist for synthesizing E-1,6-undecadiene:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from appropriate precursors like 1-bromo-hexane and 1-bromo-pentane.
  • Metathesis Reactions: Olefin metathesis can be employed using catalysts like tungsten or molybdenum complexes to rearrange alkenes into E-1,6-undecadiene.
  • Alkylation of Acetylene: Another route involves the alkylation of acetylene with suitable alkyl halides under basic conditions.
  • Stereoselective Synthesis: Recent research has demonstrated stereoselective methods for synthesizing derivatives from E-1,6-undecadiene that enhance its utility in biological applications .

E-1,6-undecadiene finds applications across various fields:

  • Pheromone Synthesis: Its role in insect communication makes it valuable in developing pheromone traps for pest management.
  • Chemical Intermediates: It serves as a precursor for synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals.
  • Polymer Production: The compound's ability to polymerize makes it useful in producing various synthetic materials.
  • Flavor and Fragrance Industry: Due to its unique odor profile, E-1,6-undecadiene can be utilized in creating specific fragrances .

Interaction studies involving E-1,6-undecadiene have primarily focused on its role as an attractant in insect behavior. Research indicates that specific concentrations and configurations influence its effectiveness as a pheromone. Studies also explore how environmental factors affect its stability and efficacy when used in traps or formulations aimed at pest control .

E-1,6-undecadiene shares structural similarities with other aliphatic dienes and hydrocarbons but possesses unique characteristics due to its specific double bond configuration and length:

Compound NameChemical FormulaUnique Features
1-DeceneC₁₀H₂₀Shorter chain; less stable due to fewer carbons
1-OctadeceneC₁₈H₃₆Longer chain; greater hydrophobicity
2-PenteneC₅H₁₀Different positioning of double bond; less steric hindrance
5-Decenyl AcetateC₁₂H₂₄OEster derivative; used in fragrance applications

The uniqueness of E-1,6-undecadiene lies in its specific configuration (E), which affects its reactivity and biological activity compared to these similar compounds. Its applications in pheromone synthesis further distinguish it from other alkenes and dienes .

XLogP3

4.7

Exact Mass

152.156500638 g/mol

Monoisotopic Mass

152.156500638 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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